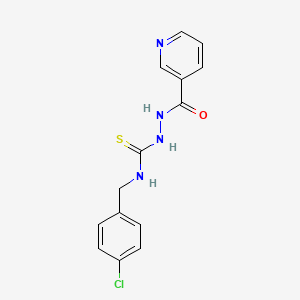

N-(4-chlorobenzyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-chlorobenzyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide and related compounds often involves condensation reactions. For example, the synthesis of N-(3-Chlorophenyl)hydrazinecarbothioamide was achieved by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate (Ramadan, 2019).

Molecular Structure Analysis

The molecular structure of similar compounds, like (Z)-N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide, shows a planar hydrazine–carbothioamide unit with intramolecular hydrogen bonding stabilizing the conformation (Jayakumar, Sithambaresan, & Kurup, 2011).

Chemical Reactions and Properties

N-(4-chlorobenzyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide undergoes various chemical reactions, leading to the formation of different heterocyclic rings. For instance, its reaction with 2-(bis(methylthio)methylene)malononitrile results in various derivatives (Aly et al., 2018).

Physical Properties Analysis

The solubility of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in different solvents like ethanol, ethylene glycol, and propylene glycol has been studied. Its solubility increases with temperature, indicating endothermic dissolution (Shakeel, Bhat, & Haq, 2014).

Chemical Properties Analysis

The compound's interaction with various solvents and its reactivity in different chemical environments offer insights into its chemical properties. For example, its solubility in cosolvent mixtures like PEG 400 + water has been extensively studied, providing valuable information for its formulation in pharmaceutical industries (Bhat, Haq, & Shakeel, 2014).

Applications De Recherche Scientifique

Solubility in Various Solvents

N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, an analogue of isoniazid, has been investigated for its solubility in different solvents such as ethanol, ethylene glycol, propylene glycol, polyethylene glycol-400, and isopropyl alcohol at temperatures ranging from 298.15 to 338.15 K. The solubility was found to increase with temperature in all solvents, with the highest solubility observed in polyethylene glycol-400 Shakeel et al., 2014.

Dissolution Thermodynamics

Studies on the solubility and dissolution thermodynamics of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in propylene glycol and water mixtures revealed that the dissolution process is endothermic and non-spontaneous, suggesting the need for specific conditions to enhance its solubility for pharmaceutical formulations Bhat et al., 2014.

Synthesis and Structural Studies

Crystal Structure and Properties

The synthesis and crystal structure of N-(pyridin-2-yl)hydrazinecarbothioamide have been detailed, along with its vibrational frequencies, non-linear optical properties, and molecular docking studies against bacterial strains, highlighting its potential in biological investigations Abu-Melha, 2018.

Novel Derivative Synthesis

Research into the synthesis of new classes of derivatives from hydrazinecarbothioamide has led to the creation of compounds with potential applications in dendrimer synthesis, showcasing the versatility of N-(4-chlorobenzyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide in polymer chemistry Darehkordi & Ghazi, 2013.

Biological and Medicinal Applications

Antioxidant Activity

Derivatives of hydrazinecarbothioamide have been synthesized and evaluated for their antioxidant activities using the DPPH method, indicating the potential therapeutic applications of these compounds in managing oxidative stress-related conditions Barbuceanu et al., 2014.

Anticonvulsant Potential

N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides have been explored for their anticonvulsant activity, showing promising results in seizure models, which may lead to the development of new treatments for epilepsy Tripathi & Kumar, 2013.

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(pyridine-3-carbonylamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4OS/c15-12-5-3-10(4-6-12)8-17-14(21)19-18-13(20)11-2-1-7-16-9-11/h1-7,9H,8H2,(H,18,20)(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSBZHQCEASRGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NNC(=S)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49816614 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-chlorobenzyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-3-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5504690.png)

![4-amino-N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5504699.png)

![2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5504706.png)

![N-{2-[3-(aminocarbonyl)piperidin-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5504709.png)

![1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5504711.png)

![4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1(2H)-phthalazinone hydrochloride](/img/structure/B5504740.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5504757.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504761.png)

![3-(1H-imidazol-2-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5504768.png)

![8-(3-cyclohexen-1-ylcarbonyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504770.png)

![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504774.png)